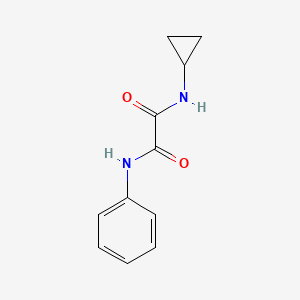![molecular formula C20H19FN4O4 B5006552 1-(2-fluorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5006552.png)
1-(2-fluorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as FNP, is a chemical compound that has been widely studied for its potential applications in scientific research. FNP belongs to the class of pyrrolidinedione compounds, which have been shown to exhibit a variety of biological activities. In
Mechanism of Action
The mechanism of action of FNP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. FNP has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that play a role in mood regulation. In addition, FNP has been shown to inhibit the activity of enzymes that are involved in the breakdown of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
FNP has been shown to exhibit a variety of biochemical and physiological effects. In animal studies, FNP has been shown to reduce seizure activity, increase locomotor activity, and improve learning and memory. FNP has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of neurodegenerative disorders. In addition, FNP has been shown to have a low toxicity profile, making it a safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of FNP is its versatility in scientific research. FNP has been shown to exhibit a variety of biological activities, making it a valuable compound for the development of new drugs. In addition, FNP has a low toxicity profile, making it a safe compound for use in animal studies. However, one limitation of FNP is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of FNP. One area of interest is the development of new drugs based on the structure of FNP. FNP has been shown to exhibit a variety of biological activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of FNP and its potential use in the treatment of neurodegenerative disorders. Finally, the development of new synthesis methods for FNP may lead to increased yield and purity, making it a more valuable compound for scientific research.
Synthesis Methods
The synthesis of FNP involves a multi-step process that starts with the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form 1-(2-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid. This intermediate is then reacted with 4-nitrophenylpiperazine to form the final product, 1-(2-fluorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. The synthesis of FNP has been optimized to yield high purity and high yield, making it a valuable compound for scientific research.
Scientific Research Applications
FNP has been widely studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases. FNP has been shown to exhibit antitumor, anticonvulsant, and antidepressant activities, making it a promising candidate for the development of new drugs. In addition, FNP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4/c21-16-3-1-2-4-17(16)24-19(26)13-18(20(24)27)23-11-9-22(10-12-23)14-5-7-15(8-6-14)25(28)29/h1-8,18H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXKFYHEDVOMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{[(cinnamoylamino)carbonothioyl]amino}-2-methylphenyl)benzamide](/img/structure/B5006490.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)amine](/img/structure/B5006517.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5006537.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(4-methylbenzyl)propanamide](/img/structure/B5006543.png)
![1-ethyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5006559.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5006568.png)

![2-{[benzyl(2-methoxybenzyl)amino]methyl}cyclohexanone hydrochloride](/img/structure/B5006581.png)
![7-benzoyl-11-(4-tert-butylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5006593.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5006595.png)